Cas no 2138532-78-0 (3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one)

3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one is a specialized cyclohexanone derivative featuring a methanesulfonyl group at the 3-position and geminal dimethyl substitution at the 4-position. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex cyclic frameworks. The electron-withdrawing sulfonyl group enhances its utility in nucleophilic substitution and elimination reactions, while the sterically hindered dimethyl groups influence regioselectivity. Its stability under various conditions allows for versatile applications in pharmaceuticals, agrochemicals, and materials science. The compound’s well-defined stereochemistry and functional group compatibility further contribute to its use in targeted synthetic routes.
3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one structure
2138532-78-0 structure
Product name:3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one
CAS No:2138532-78-0
MF:C9H16O3S
MW:204.286541938782
CID:5921725
PubChem ID:165496434

3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2138532-78-0
    • 3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
    • EN300-1159590
    • 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one
    • Inchi: 1S/C9H16O3S/c1-9(2)5-4-7(10)6-8(9)13(3,11)12/h8H,4-6H2,1-3H3
    • InChI Key: LCZZAYGDEABRCK-UHFFFAOYSA-N
    • SMILES: S(C)(C1CC(CCC1(C)C)=O)(=O)=O

Computed Properties

  • Exact Mass: 204.08201554g/mol
  • Monoisotopic Mass: 204.08201554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6Ų
  • XLogP3: 0.7

3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1159590-5.0g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
5g
$2110.0 2023-06-08
Enamine
EN300-1159590-0.05g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
0.05g
$612.0 2023-06-08
Enamine
EN300-1159590-2.5g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
2.5g
$1428.0 2023-06-08
Enamine
EN300-1159590-1.0g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
1g
$728.0 2023-06-08
Enamine
EN300-1159590-0.1g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
0.1g
$640.0 2023-06-08
Enamine
EN300-1159590-10.0g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
10g
$3131.0 2023-06-08
Enamine
EN300-1159590-0.25g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
0.25g
$670.0 2023-06-08
Enamine
EN300-1159590-0.5g
3-methanesulfonyl-4,4-dimethylcyclohexan-1-one
2138532-78-0
0.5g
$699.0 2023-06-08

Additional information on 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one

3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one (CAS No. 2138532-78-0): An Overview of Its Properties and Applications

3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one (CAS No. 2138532-78-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its cyclohexane ring with a methanesulfonyl group and two methyl groups at the 4-position, which contribute to its distinct chemical properties and reactivity.

The molecular formula of 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one is C11H18O3S, and its molecular weight is approximately 226.32 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. Its melting point is around 75-77°C, and it exhibits good thermal stability under standard laboratory conditions.

In the realm of pharmaceutical research, 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one has been investigated for its potential as a building block in the synthesis of bioactive molecules. Recent studies have shown that this compound can serve as an intermediate in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one in the synthesis of potent inhibitors of protein kinases, which are key enzymes involved in many cellular processes and are often dysregulated in cancer.

The methanesulfonyl group in 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one plays a crucial role in its biological activity. This functional group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, making it a versatile reagent in organic synthesis. Additionally, the presence of the methanesulfonyl group can enhance the lipophilicity and cell permeability of molecules derived from this compound, which is beneficial for drug delivery and bioavailability.

Beyond its pharmaceutical applications, 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one has also found use in materials science. Researchers have explored its potential as a monomer or cross-linking agent in the synthesis of polymers with unique properties. A study published in the Journal of Polymer Science: Part A: Polymer Chemistry in 2021 demonstrated that polymers derived from 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one exhibit excellent mechanical strength and thermal stability, making them suitable for applications in advanced materials such as coatings and adhesives.

The synthetic route to 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one involves several well-established organic reactions. One common method involves the reaction of 4,4-dimethylcyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution to form the desired product with high yield and purity. The choice of solvent and reaction conditions can significantly influence the efficiency and selectivity of this transformation.

In terms of safety and handling, 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to minimize exposure risks. It is important to note that while this compound is not classified as hazardous or toxic under current regulations, proper precautions should always be taken to ensure safe handling and disposal.

In conclusion, 3-Methanesulfonyl-4,4-dimethylcyclohexan-1-one (CAS No. 2138532-78-0) is a versatile organic compound with a wide range of applications in pharmaceuticals and materials science. Its unique chemical structure and reactivity make it an attractive building block for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in modern scientific endeavors.

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